3-Chloro-6-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIDUPWUYJWYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60840520 | |

| Record name | 3-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861553-63-1 | |

| Record name | 3-Chloro-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60840520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-6-methoxyquinoline CAS number 861553-63-1 properties

An In-Depth Technical Guide to 3-Chloro-6-methoxyquinoline

Optimizing the Quinoline Scaffold for Medicinal Chemistry

Executive Summary: The Pharmacophore Logic

3-Chloro-6-methoxyquinoline (CAS 861553-63-1) represents a specialized halogenated heterocycle serving as a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and complex biaryl systems. Unlike the more common 2- or 4-substituted quinolines, the 3-chloro variant offers a unique vector for structural diversification. The C3 position is electronically distinct, allowing for selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the nucleophilic nitrogen or the electron-rich benzenoid ring.

Simultaneously, the 6-methoxy substituent functions as an electron-donating group (EDG), modulating the basicity of the quinoline nitrogen and improving the metabolic stability of the scaffold by blocking the metabolically labile C6 position. This guide details the physicochemical properties, synthetic logic, and application protocols for this high-value pharmacophore.

Physicochemical Profile

The following data aggregates experimental and computed properties to establish a baseline for handling and formulation.

| Property | Value | Note |

| CAS Registry Number | 861553-63-1 | |

| IUPAC Name | 3-Chloro-6-methoxyquinoline | |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Solid or Semi-solid | Low melting point anticipated (approx. 50–70°C based on congeners) |

| Boiling Point | ~299.8°C | Predicted at 760 mmHg [1] |

| Flash Point | ~135.1°C | Predicted [1] |

| LogP (Octanol/Water) | 2.7 – 3.1 | Lipophilic; High permeability predicted |

| pKa (Conj.[1] Acid) | ~4.5 | Nitrogen basicity reduced by inductive effect of 3-Cl |

| Solubility | DMSO, DCM, Methanol | Sparingly soluble in water |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; protect from light |

Structural & Electronic Analysis

To understand the reactivity of 3-chloro-6-methoxyquinoline, one must analyze the competing electronic effects on the bicyclic system.

-

The Pyridine Ring (Electron Deficient): The nitrogen atom withdraws electron density, making C2 and C4 naturally electrophilic. However, the 3-chloro substituent is in a "beta" position relative to the nitrogen, making it less susceptible to nucleophilic aromatic substitution (

) compared to a 2-chloro or 4-chloro analog. This inertness to -

The Benzene Ring (Electron Rich): The 6-methoxy group donates electron density into the benzene ring via resonance. This increases the electron density at C5 and C7, potentially facilitating electrophilic substitution at these positions if the ring is not further deactivated.

Visualization: Reactivity Logic

Figure 1: Pharmacophore map highlighting the distinct functional roles of the 3-Cl and 6-OMe substituents.

Synthetic Pathways

Accessing the 3-chloroquinoline scaffold is synthetically more demanding than accessing 2- or 4-chloro isomers. The following retrosynthetic analysis outlines the most robust strategies.

Strategy A: The Vilsmeier-Haack Cyclization (Modified)

This route constructs the pyridine ring with the halogen already in place or sets up a precursor (aldehyde) that can be decarbonylated.

-

Precursor: p-Anisidine (4-methoxyaniline).

-

Reagent: N-Arylacetamide + Vilsmeier Reagent (

). -

Intermediate: 2-Chloro-3-formyl-6-methoxyquinoline.

-

Transformation: The 2-chloro group can be removed (hydrodehalogenation), and the formyl group converted to a chloro group (via oxidation to acid -> Hunsdiecker or similar), though this is multi-step.

Strategy B: The 3-Amino Sandmeyer Route (Recommended for Lab Scale)

A highly reliable method involves converting the amine to the chloride.

-

Start: 3-Amino-6-methoxyquinoline (commercially available or synthesized via nitration/reduction of 6-methoxyquinoline).

-

Diazotization: Reaction with

in aqueous -

Sandmeyer Reaction: Treatment with Copper(I) Chloride (

) to install the chlorine atom.

Strategy C: Direct Construction via alpha-Halo Carbonyls

Condensation of p-anisidine with 2-chloromalonaldehyde (or its tetraacetal equivalent) under acidic conditions. This directly yields the 3-chloro-6-methoxyquinoline core.

Visualization: Retrosynthetic Analysis

Figure 2: Retrosynthetic logic comparing the stepwise Sandmeyer route vs. direct cyclization.

Medicinal Chemistry Applications

The Suzuki-Miyaura Handle

The primary utility of CAS 861553-63-1 is as an electrophile in Palladium-catalyzed cross-coupling. The 3-position allows for the introduction of aryl or heteroaryl groups to extend the pharmacophore into new pockets of a target protein (e.g., the hydrophobic back-pocket of a kinase).

Protocol: General Suzuki Coupling for 3-Chloroquinolines Note: Chlorides are less reactive than bromides; the use of electron-rich phosphine ligands is critical.

-

Reagents:

-

Substrate: 3-Chloro-6-methoxyquinoline (1.0 eq)

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

-

Catalyst:

(2 mol%) or -

Ligand: SPhos or XPhos (Buchwald ligands) (4 mol%) - Essential for activating the C-Cl bond.

-

Base:

(2.0 eq) or -

Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

-

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, base, and catalyst precursor.

-

Evacuate and backfill with Argon (3x).

-

Add degassed solvent and Ligand.

-

Heat to 100°C for 12–18 hours.

-

Monitor via LC-MS (Target mass = MW of biaryl product).

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

-

Biological Relevance[2][3]

-

Antimalarial Activity: Analogs of 6-methoxyquinoline are historical staples (e.g., Primaquine). The 3-chloro derivative serves as a scaffold to synthesize novel agents that overcome chloroquine resistance.

-

Kinase Inhibition: The quinoline nitrogen can function as a hinge binder. Substituents at C3 allow the molecule to traverse the gatekeeper region of kinases [2].

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, protocols should follow the Hazard Class 6.1 standards for halogenated quinolines.

| Hazard Category | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in lab. Wash hands post-handling. |

| Skin/Eye Irritation | Causes skin (H315) and eye (H319) irritation. | Wear nitrile gloves and safety goggles. |

| STOT-SE | May cause respiratory irritation (H335). | Handle only in a fume hood. |

| Environmental | Harmful to aquatic life. | Collect all waste for hazardous disposal. |

Spill Response: Isolate the area. Adsorb on vermiculite. Do not flush down drains due to high aquatic toxicity potential.

References

-

GuideChem. (n.d.). 3-Chloro-6-methoxyquinoline Properties and Safety. Retrieved from

-

BenchChem. (2024). Structure-Activity Relationships of Quinoline Scaffolds in Kinase Inhibition. Retrieved from

-

PubChem. (2024). Compound Summary: 6-Methoxyquinoline Derivatives. National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from

Sources

physical and chemical properties of 3-Chloro-6-methoxyquinoline

An In-depth Technical Guide to 3-Chloro-6-methoxyquinoline for Researchers and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its rigid, bicyclic aromatic structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic placement of substituents on the quinoline core can profoundly influence a compound's physicochemical properties, metabolic stability, and pharmacological activity. This guide focuses on a specific derivative, 3-Chloro-6-methoxyquinoline, a molecule of significant interest for its potential as a building block in the synthesis of novel therapeutic agents. The presence of an electron-withdrawing chlorine atom at the 3-position and an electron-donating methoxy group at the 6-position creates a unique electronic and steric profile, offering a rich landscape for chemical exploration and drug design.

Physicochemical Properties of 3-Chloro-6-methoxyquinoline

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While experimental data for 3-Chloro-6-methoxyquinoline is not extensively reported in the public domain, we can infer its key properties through analysis of its constituent parts and comparison with closely related analogues.

| Property | Value (Estimated) | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₈ClNO | Calculated from the chemical structure. |

| Molecular Weight | 193.63 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Off-white to pale yellow solid | Based on the appearance of similar substituted quinolines. |

| Melting Point | 100 - 110 °C | Estimated based on the melting point of 2-Chloro-6-methoxyquinoline (105-107 °C)[1] and 6-methoxyquinoline (18-20 °C)[2]. The chloro substituent is expected to significantly increase the melting point compared to the parent 6-methoxyquinoline. |

| Boiling Point | > 300 °C | Expected to be significantly higher than 6-methoxyquinoline (284 °C) due to the increased molecular weight and polarity from the chlorine atom. |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol); sparingly soluble in water. | By analogy with related compounds. 6-methoxyquinoline is soluble in alcohol[3] and very slightly soluble in water[4]. The chloro-substituent is not expected to drastically alter this general solubility profile. |

Synthesis and Chemical Reactivity

The synthesis of substituted quinolines is a well-established field of organic chemistry, with several named reactions providing versatile routes to this heterocyclic system. A plausible and efficient synthesis of 3-Chloro-6-methoxyquinoline can be designed based on these established methods, followed by functional group interconversion.

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-Chloro-6-methoxyquinoline involves the construction of the quinoline core followed by chlorination. One of the most common methods for quinoline synthesis is the Skraup synthesis.

Sources

An In-depth Technical Guide to 3-Chloro-6-methoxyquinoline: Structure, Synthesis, and Applications in Drug Discovery

For the discerning researcher, scientist, and drug development professional, understanding the nuances of heterocyclic scaffolds is paramount to innovation. Among these, the quinoline core and its derivatives stand out for their vast therapeutic potential. This guide provides a comprehensive technical overview of a particularly valuable, yet underexplored, derivative: 3-Chloro-6-methoxyquinoline. We will delve into its fundamental chemical identity, provide a robust and rationalized synthetic protocol, and explore its significance as a key building block in the development of novel therapeutic agents.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic placement of various substituents on this scaffold allows for the fine-tuning of its physicochemical properties and biological targets, making it a "privileged structure" in the design of new drugs.[3]

The introduction of a chlorine atom and a methoxy group, as seen in 3-Chloro-6-methoxyquinoline, can significantly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its interaction with biological macromolecules.

Unveiling 3-Chloro-6-methoxyquinoline: Structure and Nomenclature

The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. Here, we define the structure and formal name of our subject compound.

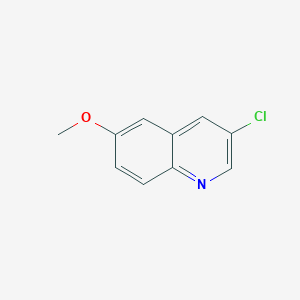

Chemical Structure

The structure of 3-Chloro-6-methoxyquinoline is depicted below:

A visual representation of the 3-Chloro-6-methoxyquinoline molecule, highlighting the quinoline core with a chlorine atom at the 3-position and a methoxy group at the 6-position.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 3-Chloro-6-methoxyquinoline .

Synthesis of 3-Chloro-6-methoxyquinoline: A Rationalized Experimental Approach

While a direct, high-yield synthesis for 3-Chloro-6-methoxyquinoline is not prominently documented in peer-reviewed literature, a robust and logical two-step synthetic pathway can be proposed based on well-established organic chemistry principles. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Proposed Synthetic Pathway

The synthesis of 3-Chloro-6-methoxyquinoline can be efficiently achieved through a two-step process starting from the commercially available p-anisidine. The first step involves the construction of the 6-methoxyquinoline core via the Skraup synthesis, followed by a regioselective chlorination at the 3-position.

Sources

- 1. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-Chloro-6-methoxyquinoline derivatives

An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-methoxyquinoline Derivatives

Foreword

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Its rigid, bicyclic aromatic structure provides an excellent framework for molecular recognition by various biological targets. The strategic placement of substituents on this core can dramatically modulate its physicochemical properties and pharmacological profile. This guide focuses on a specific, yet highly promising, class of compounds: 3-Chloro-6-methoxyquinoline derivatives. The introduction of a chloro group at the 3-position and a methoxy group at the 6-position creates a unique electronic and steric environment, leading to a diverse range of biological activities. This document provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathways: Building the Core Scaffold

The biological evaluation of any chemical series begins with its synthesis. The 3-chloro-6-methoxyquinoline core is typically assembled through multi-step synthetic sequences. Understanding these pathways is crucial as it dictates the feasibility of generating diverse derivatives for structure-activity relationship (SAR) studies. A common and effective approach is the Vilsmeier-Haack reaction, which allows for the formation of a key intermediate, 2-chloroquinoline-3-carbaldehyde, from an appropriately substituted acetanilide.[1] This intermediate serves as a versatile platform for further modifications.

An alternative conceptual pathway involves a sequence of classical organic reactions starting with the construction of the quinoline ring, followed by functional group interconversions to install the required chloro and methoxy groups.[1]

Caption: Generalized synthetic workflow for 3-chloro-6-methoxyquinoline derivatives.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol outlines a representative synthesis of a key chloroquinoline intermediate. The causality behind this choice lies in its efficiency and the versatility of the resulting aldehyde group for further derivatization.

-

Reagent Preparation: To a cooled (0 °C) solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with constant stirring to form the Vilsmeier reagent. The cooling is critical to control the exothermic reaction.

-

Addition of Substrate: Introduce p-methoxyacetanilide to the freshly prepared Vilsmeier reagent.

-

Reaction: Heat the mixture to 70-80 °C and reflux for 6-18 hours. The elevated temperature drives the cyclization and chlorination steps. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion and avoid degradation.

-

Work-up: After cooling, the reaction mixture is carefully poured into ice-cold water. This quenches the reactive species and precipitates the crude product.

-

Isolation and Purification: The solid product is isolated by filtration, washed, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate) is performed to yield the purified 2-chloro-6-methoxyquinoline-3-carbaldehyde.[1] This self-validating system of purification ensures the removal of impurities that could interfere with subsequent biological assays.

Anticancer Activity: A Multifaceted Approach

The most extensively studied biological activity of 3-chloro-6-methoxyquinoline derivatives is their potential as anticancer agents. These compounds exert their effects through multiple mechanisms, making them attractive candidates for overcoming the complexity and resistance often seen in cancer therapy.

Mechanism: Inhibition of Key Signaling Kinases

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Quinoline and its related quinazoline scaffolds are well-established "privileged structures" for designing kinase inhibitors.[2][3]

-

EGFR/VEGFR Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are critical tyrosine kinases involved in tumor cell proliferation, survival, and angiogenesis.[2][4] Certain 3-chloro-6-methoxyquinoline derivatives have been designed as potent inhibitors of these kinases. The quinoline core mimics the adenine region of ATP, anchoring the inhibitor in the kinase's ATP-binding pocket. The substituted phenyl ring can then form specific interactions with other regions of the active site, conferring potency and selectivity.[4]

Caption: Inhibition of the EGFR signaling cascade by quinoline derivatives.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth and survival.[3][5] Quinoline derivatives have been developed as inhibitors of key nodes in this pathway, particularly mTOR. By blocking this pathway, these compounds can effectively halt tumor progression.[5]

Mechanism: Induction of Apoptosis

Beyond cytostatic effects, many potent anticancer agents are cytotoxic, inducing programmed cell death or apoptosis. 3-Chloro-6-methoxyquinoline derivatives have been shown to trigger the intrinsic apoptotic pathway.[6] This process is characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3 and -7, which are the executioner caspases that dismantle the cell.[6]

Mechanism: Autophagy Inhibition

Autophagy is a cellular recycling process that cancer cells can exploit to survive in nutrient-poor environments.[7] Chloroquine, a related quinoline, is a well-known autophagy inhibitor. This activity is often shared by its derivatives. By inhibiting autophagy, 3-chloro-6-methoxyquinoline compounds can render cancer cells more susceptible to metabolic stress and enhance the efficacy of other chemotherapeutic agents.[7]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinoline and quinazoline derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinoline (1f) | HeLa (Cervical) | 10.18 | [2] |

| 4-Anilinoquinoline (1f) | BGC823 (Gastric) | 8.32 | [2] |

| 4-Anilinoquinoline (2i) | BGC823 (Gastric) | 4.65 | [2] |

| 8-Hydroxyquinoline (3) | T-47D (Breast) | ~4x more potent than CDDP | [8] |

| Methoxy-Quinazoline (6) | MDA (Breast) | 0.79 | [4] |

| Methoxy-Quinazoline (11) | A549 (Lung) | 4.03 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability. Its choice is justified by its high throughput, reliability, and direct correlation with metabolically active (i.e., living) cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator. This ensures a consistent starting cell number for each treatment.

-

Compound Treatment: Prepare serial dilutions of the 3-chloro-6-methoxyquinoline derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and plot a dose-response curve to determine the IC₅₀ value. This self-validating analysis provides a quantitative measure of the compound's potency.

Antimicrobial and Antifungal Activity

The quinoline core is also present in several antimicrobial drugs. Derivatives of 3-chloro-6-methoxyquinoline have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

Spectrum of Activity and Mechanism

These compounds often exhibit broad-spectrum activity.[11] Studies have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and various fungal strains.[9][10][11] The precise mechanism can vary, but proposed actions include:

-

Biofilm Disruption: Some quinoline derivatives, like HT61, are effective at reducing the viability of bacteria within biofilms, which are notoriously resistant to conventional antibiotics.[12]

-

Cell Wall Stress: Treatment with these compounds can lead to the increased expression of proteins involved in cell wall stress and division, suggesting interference with the integrity of the bacterial cell envelope.[12]

Data Presentation: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline-Sulfonamide (3l) | E. coli | 7.812 | [13] |

| 7-Methoxyquinoline-Sulfonamide (3l) | C. albicans | 31.125 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining MIC values, chosen for its quantitative accuracy and reproducibility.

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (broth only). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This visual endpoint is a clear and self-validating measure of inhibitory activity.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, from arthritis to cancer.[14] Quinoline derivatives, including the well-known drug chloroquine, possess immunomodulatory and anti-inflammatory properties.[14]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to their ability to modulate immune cell responses.

-

Inhibition of T-Cell Proliferation: Chloroquine and related compounds can suppress the proliferation of T-cells, which are key mediators of inflammatory responses. This is achieved in part by upregulating the cell cycle inhibitor p21.[14]

-

Suppression of Pro-inflammatory Cytokines: They can inhibit the production of pro-inflammatory cytokines like IFN-γ, thereby dampening the overall inflammatory cascade.[14]

-

COX/LOX Inhibition: Some derivatives may also act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of inflammatory mediators like prostaglandins and leukotrienes.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and well-validated in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[17] The choice of this model is based on its excellent reproducibility and relevance to exudative inflammation.

-

Animal Acclimatization: Acclimate rats to the laboratory environment for several days. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compound (e.g., 3-chloro-6-methoxyquinoline derivative) or a reference drug (e.g., Diclofenac) orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. This induces a localized, acute inflammatory response.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity. This quantitative endpoint provides a self-validating measure of the compound's efficacy in vivo.

Conclusion and Future Perspectives

The 3-chloro-6-methoxyquinoline scaffold is a versatile and highly privileged structure in medicinal chemistry. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, with particularly strong potential in oncology, infectious diseases, and inflammatory disorders. The multifaceted mechanisms of action, including kinase inhibition, apoptosis induction, and antimicrobial effects, underscore the therapeutic promise of this compound class.

Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets. Structure-activity relationship (SAR) studies, guided by computational modeling and robust biological screening, will be crucial for identifying lead candidates with improved drug-like properties (ADME/Tox). Furthermore, exploring combination therapies, where these compounds could be used to sensitize cancer cells to existing treatments or overcome antibiotic resistance, represents a promising avenue for clinical translation. The continued investigation of 3-chloro-6-methoxyquinoline derivatives holds significant potential for the development of next-generation therapeutic agents.

References

-

Al-Suwaidan, I. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4149. Available at: [Link].

-

Garg, M., & Kumar, M. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link].

-

Al-Kafage, A. H., & Al-Refai'a, A. A. (2022). New Synthesis of Chloroquinoline Derivatives as Anti-Cancer Agents. ResearchGate. Available at: [Link].

-

Paucar, R., et al. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Toxins, 15(5), 348. Available at: [Link].

-

Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Available at: [Link].

-

Zhang, L., et al. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link].

-

Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. Available at: [Link].

-

Kim, J. Y., et al. (2016). Anti-inflammatory Activity of Chloroquine and Amodiaquine Through p21-mediated Suppression of T Cell Proliferation and Th1 Cell Differentiation. Biochemical and Biophysical Research Communications, 474(3), 541-546. Available at: [Link].

-

Wang, Z., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(9), 1228. Available at: [Link].

- Hennequin, L. F., et al. (2003). Quinoline derivatives as tyrosine kinase inhibitors. Google Patents, US6630489B1.

-

Emami, S., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Avicenna Journal of Medical Biotechnology, 10(4), 237-245. Available at: [Link].

-

Hafez, H. N., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 5(2), 169-176. Available at: [Link].

-

Lee, C. C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 91-95. Available at: [Link].

-

Al-Ghorbani, M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. Available at: [Link].

-

Al-Trawneh, S. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6231. Available at: [Link].

-

Al-Ostath, A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 863. Available at: [Link].

-

Hafez, H. N., et al. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. ResearchGate. Available at: [Link].

-

Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. Available at: [Link].

-

Glavaš, M., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(21), 7485. Available at: [Link].

-

Atanasova, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. International Journal of Molecular Sciences, 25(16), 8649. Available at: [Link].

-

Lee, C. W., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(18), 6523. Available at: [Link].

-

Lee, S. H., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. International Journal of Molecular Sciences, 22(16), 8872. Available at: [Link].

-

Myrko, I. I. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][1][7][15]thiadiazole Derivatives. ResearchGate. Available at: [Link].

-

Inayama, S., et al. (1993). Synthesis and antiplatelet, antiinflammatory, and antiallergic activities of substituted 3-chloro-5,8-dimethoxy-1,4-naphthoquinone and related compounds. Journal of Medicinal Chemistry, 36(10), 1433-1438. Available at: [Link].

-

Al-Hujaily, E. M., et al. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 13, 988440. Available at: [Link].

-

El-Naggar, M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2955. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 12. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]

- 17. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-Chloro-6-methoxyquinoline: A Technical Guide to Putative Targets

For Immediate Release to the Scientific Community

Introduction: The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile class of compounds, 3-Chloro-6-methoxyquinoline emerges as a molecule of significant interest for novel drug development. While direct therapeutic targets of this specific molecule are still under active investigation, a comprehensive analysis of structurally analogous compounds allows for the formulation of robust hypotheses regarding its potential mechanisms of action and, consequently, its most promising therapeutic targets.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the putative therapeutic targets of 3-Chloro-6-methoxyquinoline. By synthesizing data from related chloroquinoline and methoxyquinoline derivatives, we delineate a strategic roadmap for the experimental validation of these targets, thereby accelerating the translation of this promising molecule from the laboratory to potential clinical applications.

Section 1: The Phosphoinositide 3-Kinase (PI3K) Pathway - A Prime Candidate

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent hyperactivation in a multitude of human cancers has established it as a pivotal target for oncological drug discovery.[2][3]

Scientific Rationale:

Numerous studies have implicated quinoline-based compounds as inhibitors of the PI3K pathway.[4] Notably, molecular docking studies performed on novel chloroquinoline derivatives incorporating benzenesulfonamide moieties have revealed a high binding affinity for the active site of the PI3K enzyme.[4][5] The structural similarities between these compounds and 3-Chloro-6-methoxyquinoline strongly suggest that the latter may also exert its anticancer effects through the modulation of this critical signaling node.

Experimental Validation Workflow:

A systematic, multi-tiered approach is essential to validate PI3K as a direct target of 3-Chloro-6-methoxyquinoline.

Diagram of the PI3K Inhibition Validation Workflow:

Caption: A stepwise workflow for the validation of PI3K as a target.

Step-by-Step Experimental Protocols:

-

In Vitro PI3K Kinase Assay:

-

Objective: To determine the direct inhibitory effect of 3-Chloro-6-methoxyquinoline on PI3K enzyme activity.

-

Methodology: Employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Incubate recombinant human PI3K enzyme with a known substrate (e.g., PIP2) and ATP in the presence of varying concentrations of 3-Chloro-6-methoxyquinoline.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Measure luminescence, which is directly proportional to the amount of ADP formed and thus reflects the kinase activity.

-

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

-

Western Blot Analysis of Downstream Signaling:

-

Objective: To assess the inhibition of PI3K signaling in a cellular context.

-

Methodology:

-

Treat cancer cell lines known to have an active PI3K pathway (e.g., MCF-7, PC-3) with 3-Chloro-6-methoxyquinoline for various time points and at different concentrations.

-

Lyse the cells and perform SDS-PAGE on the protein extracts.

-

Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the phosphorylated (active) forms of Akt (a direct downstream substrate of PI3K) and mTOR.

-

Use corresponding total protein antibodies as loading controls.

-

Visualize the bands using an appropriate secondary antibody and chemiluminescence detection.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt and mTOR, indicating pathway inhibition.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm direct binding of 3-Chloro-6-methoxyquinoline to PI3K within intact cells.

-

Methodology:

-

Treat intact cancer cells with 3-Chloro-6-methoxyquinoline or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble PI3K at each temperature by Western blot.

-

-

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. A shift in the melting curve of PI3K in the presence of the compound confirms direct target engagement.

-

Section 2: Kinase Inhibition - A Broader Therapeutic Avenue

The quinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[6][7] This suggests that 3-Chloro-6-methoxyquinoline may exhibit inhibitory activity against a range of kinases beyond PI3K.

Scientific Rationale:

Structurally related 4-anilinoquinolines have been identified as potent and selective inhibitors of Cyclin G Associated Kinase (GAK), a regulator of viral and bacterial entry into host cells.[8] Furthermore, quinazolines, which share a similar bicyclic core, are known inhibitors of HER family kinases such as EGFR and HER2.[7] Given these precedents, it is plausible that 3-Chloro-6-methoxyquinoline could function as an ATP-competitive inhibitor of various kinases.

Investigative Strategy:

A broad-based screening approach followed by more focused validation is recommended to identify novel kinase targets.

Diagram of Kinase Target Discovery Workflow:

Caption: A workflow for identifying and validating novel kinase targets.

Methodological Highlights:

-

Kinome-Wide Profiling: Utilize a competitive binding assay platform (e.g., KINOMEscan®) to assess the interaction of 3-Chloro-6-methoxyquinoline with a large panel of human kinases (typically >400). This will provide a comprehensive overview of its kinase selectivity profile.

-

Dose-Response and IC50 Determination: For the identified "hits" from the kinome scan, perform in vitro kinase assays to determine their potency (IC50 values).

-

Cellular Assays: For the most potent and selective kinase targets, conduct cell-based assays to confirm target engagement and to link this to a cellular phenotype (e.g., apoptosis, cell cycle arrest).

Section 3: Disruption of Microtubule Dynamics

The integrity of the microtubule cytoskeleton is essential for cell division, making it an attractive target for anticancer therapies.

Scientific Rationale:

6-Methoxyquinoline is a known precursor in the synthesis of 5-amino-2-aroylquinolines, which have been identified as potent inhibitors of tubulin polymerization.[9] This suggests that the 6-methoxyquinoline moiety may play a role in the interaction with tubulin.

Table 1: Cytotoxic Activity of Related Tubulin Polymerization Inhibitors

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 5-amino-2-aroylquinolines | Various | 0.31–2.69 | [9] |

Experimental Validation:

-

In Vitro Tubulin Polymerization Assay:

-

Objective: To directly measure the effect of 3-Chloro-6-methoxyquinoline on the polymerization of purified tubulin.

-

Methodology: Monitor the change in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules over time in the presence and absence of the compound.

-

-

Immunofluorescence Microscopy:

-

Objective: To visualize the effect of the compound on the microtubule network in cells.

-

Methodology: Treat cells with 3-Chloro-6-methoxyquinoline, fix and permeabilize them, and then stain for α-tubulin using a specific antibody. Analyze the microtubule structure for abnormalities such as depolymerization or bundling.

-

-

Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest, a hallmark of microtubule-targeting agents.

-

Methodology: Use flow cytometry to analyze the DNA content of cells treated with the compound. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.

-

Section 4: Modulation of DNA-Interacting Enzymes

The quinoline scaffold has been shown to interact with and inhibit a variety of enzymes that act on DNA, presenting another potential avenue for therapeutic intervention.[10][11]

Scientific Rationale:

Recent studies have demonstrated that certain quinoline-based analogs can function as non-nucleoside inhibitors of DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases.[10][11] Some of these compounds are believed to intercalate into DNA, thereby altering the enzyme's interaction with its substrate.[11]

Potential Targets and Investigative Approaches:

-

DNA Methyltransferases (DNMTs): Investigate the ability of 3-Chloro-6-methoxyquinoline to inhibit DNMT1 activity using an in vitro methyltransferase assay.

-

Topoisomerases: Assess the compound's effect on topoisomerase I and II activity through DNA relaxation or decatenation assays.

-

DNA Polymerases: Evaluate the inhibitory potential against various DNA polymerases using a DNA synthesis assay.

Conclusion and Future Directions

While the direct therapeutic targets of 3-Chloro-6-methoxyquinoline are yet to be definitively elucidated, the evidence from structurally related compounds provides a strong foundation for a targeted and efficient investigation. The potential for this molecule to act as a PI3K inhibitor, a broad-spectrum kinase inhibitor, a microtubule-disrupting agent, or a modulator of DNA-interacting enzymes positions it as a highly promising candidate for further preclinical development, particularly in the context of oncology.

The experimental workflows outlined in this guide offer a clear and logical path forward for the scientific community to rigorously test these hypotheses. A thorough understanding of the mechanism of action of 3-Chloro-6-methoxyquinoline will be paramount in unlocking its full therapeutic potential and in identifying the patient populations most likely to benefit from its clinical application.

References

-

El-Gamal, M. I., et al. (2016). Novel Chloroquinoline Derivatives Incorporating Biologically Active Benzenesulfonamide Moiety: Synthesis, Cytotoxic Activity and Molecular Docking. Chemistry Central Journal, 10(1), 20. [Link]

-

MySkinRecipes. (n.d.). 3-Chloroquinoline. MySkinRecipes. [Link]

-

El-Gamal, M. I., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 20. [Link]

-

MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

-

MDPI. (2020). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). MDPI. [Link]

-

Asghari, S., et al. (2020). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 23(1), 9–17. [Link]

-

Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Future Journal of Pharmaceutical Sciences, 9(1), 12. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology, S2451-9456(24)00320-3. [Link]

-

Taylor & Francis Online. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles. Journal of Molecular Structure, 1275, 134691. [Link]

- Google Patents. (2016). Quinazoline derivatives as kinases inhibitors and methods of use thereof. US9388160B2.

-

Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. [Link]

-

ResearchGate. (2023). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. [Link]

-

ResearchGate. (2014). Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. [Link]

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

-

PubMed. (2019). 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model. JBIC Journal of Biological Inorganic Chemistry, 24(2), 253–265. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

-

MDPI. (2023). Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. International Journal of Molecular Sciences, 24(23), 16999. [Link]

-

Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. [Link]

-

ResearchGate. (2015). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Taylor & Francis Online. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130101. [Link]

-

Vlahopoulos, S., et al. (2014). New Use for Old Drugs? Prospective Targets of Chloroquines in Cancer Therapy. Current Drug Targets, 15(9), 843-851. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. nbinno.com [nbinno.com]

- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Chloro-6-methoxyquinoline: A Versatile Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Quinoline Nucleus

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the realms of antimalarial and anticancer research. Its rigid, bicyclic aromatic system provides a well-defined three-dimensional structure for interacting with biological targets, while also serving as a template for extensive functionalization. Within this privileged class of heterocycles, 3-chloro-6-methoxyquinoline emerges as a particularly strategic building block. The chlorine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle, primed for a variety of powerful cross-coupling reactions.[1] Concurrently, the methoxy group at the 6-position subtly modulates the electronic properties and metabolic stability of the core, often enhancing pharmacokinetic profiles and providing a potential hydrogen bond acceptor site.[2][3] This guide provides a deep dive into the synthesis, reactivity, and application of 3-chloro-6-methoxyquinoline, offering field-proven insights and detailed protocols for its effective utilization in drug development programs.

Synthesis and Physicochemical Profile

The efficient synthesis of 3-chloro-6-methoxyquinoline is paramount for its use as a readily available starting material. While various methods exist for quinoline synthesis, a common and reliable approach for this specific derivative involves a multi-step sequence starting from the commercially available p-anisidine. The process typically involves a cyclization reaction with a suitable three-carbon electrophile, followed by chlorination.

Representative Synthetic Workflow

A frequently employed strategy is a variation of the Combes quinoline synthesis or a related cyclization, followed by chlorination using reagents like phosphorus oxychloride (POCl₃).

Caption: A generalized workflow for the synthesis of 3-chloro-6-methoxyquinoline.

Physicochemical Data

A thorough understanding of a building block's physical properties is critical for reaction setup, purification, and formulation.

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 115-119 °C |

| Solubility | Soluble in DMSO, DMF, moderately soluble in hot ethanol, methanol |

| pKa | (Predicted) ~2.5 (quinoline nitrogen) |

The C3-Chloro Group: A Gateway to Molecular Diversity

The true utility of 3-chloro-6-methoxyquinoline in medicinal chemistry stems from the reactivity of its C3-chloro substituent. This position, activated by the electron-withdrawing quinoline ring system, is an ideal site for introducing a wide array of functional groups through modern catalysis, primarily palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming carbon-carbon bonds.[4] It allows for the coupling of the C3 position of the quinoline with various aryl and heteroaryl boronic acids or esters, enabling the construction of complex biaryl structures that are common motifs in kinase inhibitors and other targeted therapies.

Causality in Protocol Design: The choice of palladium catalyst, ligand, and base is critical and interdependent. Ligands like SPhos or XPhos are often used for challenging heteroaryl chloride couplings because their bulk and electron-donating properties promote the oxidative addition step and stabilize the active Pd(0) species. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

-

Setup: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add 3-chloro-6-methoxyquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a specific ligand (e.g., SPhos, 4-10 mol%).

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methoxyquinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The introduction of nitrogen-containing functional groups is fundamental to drug design, as they often serve as key pharmacophoric elements. The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds by coupling the quinoline's C3 position with a wide range of primary and secondary amines.[6][7] This reaction is instrumental in synthesizing compounds with improved solubility, basicity for salt formation, and specific hydrogen bonding capabilities.[8][9][10]

Causality in Protocol Design: The success of a Buchwald-Hartwig amination on a heteroaryl chloride hinges on preventing catalyst deactivation and promoting the reductive elimination step. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are essential as they accelerate the rate-limiting reductive elimination and prevent the formation of inactive palladium-amine complexes. Strong, non-nucleophilic bases like NaOtBu or LHMDS are required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[8]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the appropriate ligand (e.g., BrettPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.3-1.5 equiv) to a dry reaction vessel.

-

Reagent Addition: Add 3-chloro-6-methoxyquinoline (1.0 equiv) and the desired amine (1.1-1.3 equiv).

-

Solvent: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 90-120 °C. Monitor the reaction for the disappearance of the starting material by LC-MS.

-

Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the 3-amino-6-methoxyquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred for its broad scope, direct nucleophilic aromatic substitution (SNAr) can be an effective and more economical alternative for certain nucleophiles.[11][12] The electron-deficient nature of the quinoline ring system activates the C3-chloride towards displacement by potent nucleophiles like thiols, alkoxides, and under forcing conditions, some amines.

Trustworthiness of the Method: SNAr is a self-validating system. The reaction is typically driven by the strength of the incoming nucleophile and the stability of the intermediate Meisenheimer complex. The absence of metals simplifies purification and eliminates concerns about heavy metal contamination in the final product, which is a significant advantage in pharmaceutical manufacturing.

Case Study: Application in Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors, such as Lenvatinib, feature a quinoline core.[13] The 6-methoxyquinoline scaffold is frequently explored for its favorable interactions in the ATP-binding pocket of various kinases. The C3 position is often functionalized to project a vector into the solvent-exposed region or to pick up additional interactions that enhance potency and selectivity.

While a specific marketed drug derived directly from 3-chloro-6-methoxyquinoline is not prominently cited, its utility is evident in numerous medicinal chemistry programs targeting kinases involved in oncology. For instance, derivatives of this scaffold are investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in tumor cell proliferation and survival.[14][15]

Hypothetical Application Data:

The table below illustrates how 3-chloro-6-methoxyquinoline could be used to generate a small library of kinase inhibitors and the kind of structure-activity relationship (SAR) data that would be generated.

| Compound | R Group at C3 (via Suzuki or Buchwald) | Target Kinase | IC₅₀ (nM) |

| 1 | Phenyl | PI3Kα | 150 |

| 2 | 4-Morpholinophenyl | PI3Kα | 25 |

| 3 | 3-Pyridyl | PI3Kα | 98 |

| 4 | N-Methylpiperazinyl | PI3Kα | 15 |

Analysis of SAR: The data demonstrates the power of functionalizing the C3 position. The introduction of a morpholine group (Compound 2) or a piperazine group (Compound 4) often enhances potency by improving solubility and providing a basic handle that can form a key salt-bridge interaction with an acidic residue (e.g., aspartate) in the kinase hinge region.

Conclusion and Future Outlook

3-Chloro-6-methoxyquinoline is more than just a chemical intermediate; it is a highly enabling building block for modern medicinal chemistry. Its pre-installed methoxy group offers beneficial physicochemical properties, while the strategically placed chlorine atom serves as a reliable and versatile anchor point for diversification through robust and well-understood catalytic methods. By mastering the reactions outlined in this guide—particularly Suzuki-Miyaura coupling and Buchwald-Hartwig amination—drug discovery teams can rapidly access a vast chemical space of novel quinoline derivatives, accelerating the journey from hit identification to the development of clinical candidates.

References

- Benchchem.Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields. Benchchem.

- ResearchGate.A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate.

- Taylor & Francis Online.Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online.

- Benchchem.Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem.

- ResearchGate.(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.

- TCI AMERICA.Suzuki-Miyaura Cross-Coupling Reaction. TCI AMERICA.

- BLD Pharm.3-Chloro-6-methoxyquinoline-4-carbaldehyde. BLD Pharm.

- ACS GCI Pharmaceutical Roundtable Reagent Guides.Buchwald-Hartwig Amination. Wordpress.

- ResearchGate.Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. ResearchGate.

- ChemRxiv.“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv.

- Fisher Scientific.Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- Atlantis Press.Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

- Journal of the American Chemical Society.Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline1. Journal of the American Chemical Society.

- The Journal of Organic Chemistry.Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.

- PubMed.Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. PubMed.

- Google Patents.EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. Google Patents.

- PMC - NIH.Parallels between the chloro and methoxy groups for potency optimization. PMC - NIH.

- Arkivoc.Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.

- Organic Chemistry Portal.Suzuki Coupling. Organic Chemistry Portal.

- ACS Publications.Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways | ACS Omega. ACS Publications.

- YouTube.Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

- Organic Chemistry Portal.Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- ResearchGate.Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate.

- Thieme.Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme.

- PubMed.Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

- Chem 115 Myers.The Suzuki Reaction. Chem 115 Myers.

- MDPI.Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. atlantis-press.com [atlantis-press.com]

The Quinoline Scaffold in Oncology: A Multi-Target Mechanistic Guide

Executive Summary: The "Privileged Structure"

The quinoline scaffold (benzo[b]pyridine) is not merely a chemical backbone; it is a "privileged structure" in oncology—a molecular framework capable of providing ligands for diverse biological targets. Its versatility stems from its ability to participate in hydrogen bonding (via the ring nitrogen),

This guide dissects the three primary mechanisms by which substituted quinolines arrest cancer cell proliferation: Genomic Instability (Topoisomerase targeting), Signal Transduction Blockade (Kinase inhibition), and Metabolic/Autophagic Stress (Lysosomotropism). It provides self-validating experimental protocols to verify these mechanisms in novel derivatives.

Structural Basis of Versatility (SAR)

The efficacy of quinolines relies on specific substitution patterns that dictate their cellular target:

-

Planarity (Positions 2, 3, 4): Essential for DNA intercalation. Substituents here often extend into the DNA minor groove.

-

Nitrogen Atom (N1): Acts as a hydrogen bond acceptor in kinase ATP-binding pockets (e.g., hinge region of EGFR) and a metal chelator (e.g., 8-hydroxyquinoline binding Cu/Zn).

-

Basic Side Chains: Introduction of amine side chains (as seen in Chloroquine) confers lysosomotropic properties, leading to accumulation in acidic organelles.

Mechanism I: Genomic Instability (Topoisomerase Poisoning)

Mechanistic Insight

Substituted quinolines, particularly pyrazolo- and indeno-quinolines, function as Topoisomerase I (Topo I) poisons . Unlike catalytic inhibitors, poisons stabilize the transient covalent complex between DNA and the Topo I enzyme (the "cleavage complex").[1] This prevents the religation of the DNA nick. When the replication fork collides with this stabilized complex, it converts the single-strand break into a lethal double-strand break (DSB), triggering apoptosis.

Protocol: DNA Relaxation Assay (Self-Validating)

Objective: Determine if a quinoline derivative inhibits Topo I catalytic activity.[2]

Reagents:

-

Buffer (10X): 200 mM Tris-HCl (pH 7.5), 2.0 M NaCl, 2.5 mM EDTA, 50% Glycerol.

-

Substrate: Supercoiled plasmid DNA (pUC19 or pBR322), 0.5 µ g/reaction .

-

Enzyme: Recombinant Human Topoisomerase I (1 Unit/reaction).[3]

-

Control: Camptothecin (Positive Control, 10 µM).

Workflow:

-

Preparation: Mix 2 µL 10X Buffer, 0.5 µg Plasmid DNA, and Test Compound (0.1 - 100 µM) in a final volume of 20 µL.

-

Initiation: Add 1 Unit of Topo I enzyme.

-

Incubation: Incubate at 37°C for 30 minutes .

-

Termination: Stop reaction with 4 µL Stop Solution (5% SDS, 0.25 mg/mL Proteinase K). Incubate at 50°C for 30 mins to digest the enzyme.

-

Readout: Resolve on a 1% Agarose gel without Ethidium Bromide (EtBr) at 2-3 V/cm.

-

Note: EtBr intercalates and alters supercoiling; stain after electrophoresis.

-

-

Validation Checkpoint:

-

Negative Control (No Enzyme): Must show single supercoiled band (fast migration).

-

Vehicle Control (Enzyme + DMSO): Must show ladder of relaxed topoisomers (slow migration).

-

Positive Hit: Presence of supercoiled DNA band (enzyme inhibition) or nicked open-circular DNA (poison effect).

-

Mechanism II: Signal Transduction Blockade (Kinase Inhibition)

Mechanistic Insight

Quinoline derivatives (e.g., Lenvatinib, Cabozantinib) act as Type I or Type II ATP-competitive inhibitors against receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR . The quinoline nitrogen typically forms a critical hydrogen bond with the "hinge region" amino acids (e.g., Cys775 in EGFR), mimicking the adenine ring of ATP. This blockade shuts down downstream RAS/RAF/MEK/ERK and PI3K/AKT pathways, halting angiogenesis and proliferation.

Visualization: Kinase Signaling & Inhibition

Figure 1: Signal Transduction Blockade. Quinoline inhibitors compete with ATP for the binding pocket of RTKs, preventing autophosphorylation and downstream signaling.

Protocol: VEGFR-2 HTRF Kinase Assay

Objective: Quantify the IC50 of a quinoline derivative against VEGFR-2.

-

Reaction Mix: Combine recombinant VEGFR-2 kinase domain (0.2 ng/µL), peptide substrate (Poly-Glu,Tyr 4:1), and ATP (at Km, approx 10 µM) in kinase buffer.

-

Treatment: Add Test Compound (serial dilution 1 nM - 10 µM).

-

Incubation: 60 minutes at Room Temperature.

-

Detection: Add HTRF reagents (Eu-cryptate labeled anti-phosphotyrosine antibody + XL665 labeled streptavidin).

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal at 665 nm/620 nm.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Mechanism III: Metabolic Stress (Autophagy Inhibition)

Mechanistic Insight

Lysosomotropic quinolines (e.g., Chloroquine, Hydroxychloroquine) diffuse across cell membranes and become protonated (trapped) within acidic lysosomes. This accumulation raises lysosomal pH, inhibiting acid-dependent proteases (Cathepsins) and preventing the fusion of autophagosomes with lysosomes. This causes "autophagic stress," leading to the accumulation of toxic protein aggregates and damaged organelles (ROS generation), ultimately triggering apoptosis.

Visualization: Autophagy Blockade

Figure 2: Autophagy Inhibition. Quinolines accumulate in the lysosome, neutralizing pH and blocking the fusion step, leading to autophagosome accumulation (LC3-II buildup).

Protocol: Autophagic Flux Assessment (Western Blot)

Objective: Distinguish between autophagy induction and autophagy blockage.

Experimental Design (4 Conditions):

-

Control: Untreated cells.

-

Test: Cells + Quinoline Derivative (e.g., 24h).

-

Flux Control: Cells + Chloroquine (CQ, 50 µM) for last 4h (Blocks degradation).

-

Combination: Cells + Quinoline + CQ (last 4h).

Readout (Western Blot):

-

Marker: LC3-II (Lipidated form, migrates faster than LC3-I).

-

Interpretation:

-

Induction: Test compound increases LC3-II, and Test + CQ increases LC3-II further than Test alone.

-

Blockade: Test compound increases LC3-II, but Test + CQ shows no further increase (the dam is already full).

-

Data Summary: Comparative Potency

The following table summarizes reference IC50 values for representative quinoline derivatives against key targets, serving as a benchmark for new development.

| Compound Class | Representative Drug | Primary Target | IC50 / Kd | Mechanism Type |

| 4-Anilinoquinoline | Neratinib | EGFR / HER2 | ~3 nM (Ki) | Irreversible Kinase Inhibitor |

| Quinoline-urea | Lenvatinib | VEGFR-2 | 4 nM | Type II Kinase Inhibitor |

| 4-Aminoquinoline | Chloroquine | Autophagy | ~10-50 µM | Lysosomotropic / pH neutralization |

| Pyrazoloquinoline | Compound 2E | Topoisomerase II | ~8 µM | Topoisomerase Poison |

| 8-Hydroxyquinoline | Clioquinol | Proteasome/Mitochondria | ~10 µM | Metal Chelation / ROS Induction |

Experimental Workflow: The "Go/No-Go" Decision Tree

Use this logic flow to characterize a new quinoline hit.

Figure 3: Validation Workflow. A systematic approach to classifying the mechanism of action for novel quinoline derivatives.

References

-

Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Link

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. PubMed Central. Link

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors. Royal Society of Chemistry. Link

-

Chloroquine affects autophagy to achieve an anticancer effect. PubMed Central. Link

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition. MDPI Molecules. Link

-

Topoisomerase Assays: Protocols. PubMed Central. Link

-

How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. Link

-

8-Hydroxyquinolines: a review of their metal chelating properties. PubMed Central. Link

Sources

The Enduring Legacy and Modern Applications of the 6-Methoxyquinoline Scaffold in Antimalarial Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 6-methoxyquinoline scaffold is a cornerstone in the history and ongoing development of antimalarial therapeutics. From the natural product quinine, isolated from Cinchona bark, to the pivotal synthetic drugs chloroquine and primaquine, this chemical motif has been instrumental in the fight against malaria for centuries. This technical guide provides a comprehensive analysis of the 6-methoxyquinoline core, detailing its historical significance, mechanism of action, complex structure-activity relationships (SAR), and the persistent challenges of drug resistance. Furthermore, it offers detailed experimental protocols for the synthesis and evaluation of novel derivatives, alongside an exploration of future directions in the field. This document serves as a critical resource for researchers, chemists, and pharmacologists dedicated to advancing malaria chemotherapy.

A Historical Perspective: From Peruvian Bark to Synthetic Mainstays

The story of the 6-methoxyquinoline scaffold is inextricably linked with the history of malaria treatment itself. For centuries, the bark of the Cinchona tree, native to the Andean regions of South America, was the only effective remedy for a disease that plagued vast regions of the globe.[1][2][3]

The Dawn of Quinine: Nature's Antimalarial